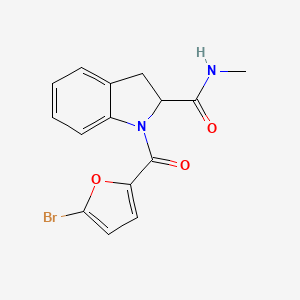![molecular formula C16H16N4S B2927613 6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380095-45-2](/img/structure/B2927613.png)
6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a thieno[3,2-c]pyridine moiety, which is a bicyclic system consisting of a thiophene and pyridine ring fused together . This moiety is often found in biologically active compounds and is of interest in medicinal chemistry .
Molecular Structure Analysis
The compound likely adopts a conformation that minimizes steric hindrance and maximizes π-conjugation. The lone pair on the nitrogen atom of the pyridine ring might be involved in resonance with the aromatic system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene and pyridine rings, as well as the azetidine ring. The nitrile group could act as an electrophile in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile group could increase its polarity, while the aromatic rings could contribute to its lipophilicity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Thieno[2,3-b]pyridines and related derivatives have been synthesized through reactions involving various reagents, including 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, and 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile. These syntheses are characterized by elemental analysis, spectral data, and chemical transportation (Abdelriheem et al., 2015).
Similarly, the synthesis of pyridine-3-carbonitrile derivatives and their reactions with halogen-containing reagents to form thieno[2,3-b]pyridine derivatives have been explored. These compounds' structures were elucidated through IR, 1H NMR, mass spectra, and elemental analyses (Abdel-fattah et al., 2008).
Antimicrobial and Anticancer Activities
Studies on pyridine-3-carbonitrile derivatives have shown potential in antimicrobial and anticancer applications. For instance, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and its derivatives has demonstrated antibacterial and antitumor activities (Elewa et al., 2021).
Other research includes the synthesis of novel pyridine and fused pyridine derivatives for in silico molecular docking screenings towards specific proteins, showing moderate to good binding energies and antimicrobial, as well as antioxidant activity (Flefel et al., 2018).
Structural Characterization and Pharmaceutical Evaluation
The synthesis of compounds like 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid and their derivatives, as well as their evaluation for antianaphylactic activity, emphasizes the role of these compounds in developing pharmaceutical agents (Wagner et al., 1993).
Another aspect is the synthesis of substituted pyridones and fused pyridones like thieno[3,4-c]pyridone, evaluated for antifibrotic activity, indicating potential therapeutic applications (Ismail & Noaman, 2005).
Enzyme Inhibition and Anticancer Properties
- Derivatives of this compound have been explored for their potential as CDK2 inhibitors. The compounds synthesized from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile showed promising activity against human cancer cell lines and were evaluated for their CDK2 enzyme inhibitory potential (Abdel-Rahman et al., 2021).
Mécanisme D'action
Target of Action
The primary target of the compound is Deoxyhypusine synthase (DHPS) . DHPS is a key enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) . This process is crucial in regulating protein translation processes associated with tumor proliferation .
Mode of Action
The compound interacts with its target, DHPS, in a distinct allosteric binding mode . This interaction results in the inhibition of DHPS, thereby affecting the hypusine modification and activation of eIF5A .
Biochemical Pathways
The inhibition of DHPS disrupts the hypusine modification and activation of eIF5A . This disruption affects the protein translation processes, particularly those associated with tumor proliferation
Pharmacokinetics
The compound’s storage conditions suggest that it should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that it may be sensitive to oxygen and temperature changes.
Result of Action
The primary result of the compound’s action is the inhibition of DHPS . This inhibition disrupts the hypusine modification and activation of eIF5A , affecting the protein translation processes associated with tumor proliferation .
Action Environment
Environmental factors such as oxygen levels and temperature can influence the compound’s action, efficacy, and stability . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c17-8-13-2-1-3-16(18-13)20-10-14(11-20)19-6-4-15-12(9-19)5-7-21-15/h1-3,5,7,14H,4,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUOOMURLRARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)
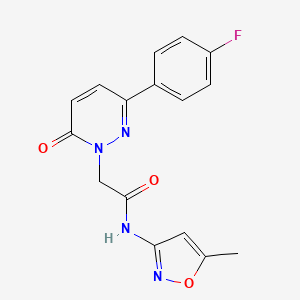
![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2927534.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

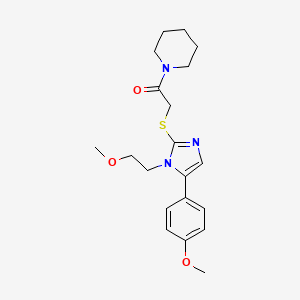
![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)
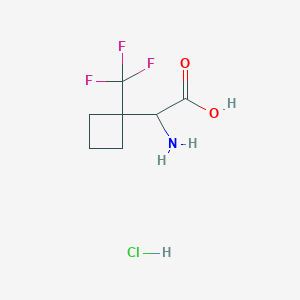
![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)
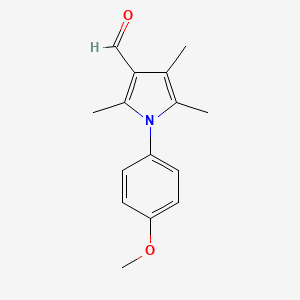
![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)
